4-Ethyl-2-fluorobenzaldehyde

Medicinal Chemistry Property Prediction ADME

4-Ethyl-2-fluorobenzaldehyde (CAS 1176284-04-0) is an aromatic aldehyde characterized by an ethyl group at the para position and a fluorine atom at the ortho position relative to the aldehyde functional group. Its molecular formula is C9H9FO with a molecular weight of 152.17 g/mol.

Molecular Formula C9H9FO
Molecular Weight 152.16 g/mol
CAS No. 1176284-04-0
Cat. No. B1445888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2-fluorobenzaldehyde
CAS1176284-04-0
Molecular FormulaC9H9FO
Molecular Weight152.16 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)C=O)F
InChIInChI=1S/C9H9FO/c1-2-7-3-4-8(6-11)9(10)5-7/h3-6H,2H2,1H3
InChIKeyAQQKZHKLCHZBKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-2-fluorobenzaldehyde (CAS 1176284-04-0) Procurement Guide: Core Physicochemical Profile


4-Ethyl-2-fluorobenzaldehyde (CAS 1176284-04-0) is an aromatic aldehyde characterized by an ethyl group at the para position and a fluorine atom at the ortho position relative to the aldehyde functional group . Its molecular formula is C9H9FO with a molecular weight of 152.17 g/mol . The compound is described as a pale-yellow to yellow-brown liquid and is typically stored at 2-8°C . It serves as a versatile small molecule scaffold in organic synthesis .

The Case Against Simple Substitution: Why 4-Ethyl-2-fluorobenzaldehyde is Not a Commodity


The specific combination of an electron-withdrawing fluorine at the ortho-position and a hydrophobic ethyl group at the para-position creates a unique electronic and steric profile that cannot be easily replicated by generic alternatives like 2-fluorobenzaldehyde or 4-ethylbenzaldehyde . This specific substitution pattern is cited as the key to its utility in generating diverse chemical libraries and modifying the physicochemical properties of drug candidates . However, high-strength, quantitative comparative evidence against specific analogs is not available in the public domain to support a direct head-to-head procurement decision. The absence of such data underscores the compound's role as a specialized research tool rather than a drop-in replacement for more common benzaldehyde derivatives.

Quantitative Evidence for 4-Ethyl-2-fluorobenzaldehyde: Comparator-Based Differentiation


Physicochemical Property Benchmarking: LogP and Predicted Lipophilicity

4-Ethyl-2-fluorobenzaldehyde exhibits a calculated LogP value of 2.78 . This value reflects the balance of the hydrophobic ethyl group and the electron-withdrawing fluorine atom. This specific lipophilicity profile differentiates it from other benzaldehyde building blocks and is a key parameter influencing its utility in designing molecules with desirable permeability and solubility characteristics .

Medicinal Chemistry Property Prediction ADME Lead Optimization

Thermodynamic Benchmarking: Boiling Point and Vapor Pressure

The compound's boiling point is reported as 218.0±20.0 °C at 760 mmHg, with a flash point of 101.4±10.7 °C . Its vapor pressure is predicted to be 0.1±0.4 mmHg at 25°C . These values are essential for designing and optimizing synthetic and purification workflows, such as distillation or vacuum drying.

Process Chemistry Manufacturing Purification Scale-up

Sourcing Benchmark: Available Purity Grades and Vendor Specifications

Commercially available 4-Ethyl-2-fluorobenzaldehyde is offered at multiple purity levels, including 95% and 97% . This range of options allows procurement decisions to be aligned with specific project requirements, from initial screening in discovery chemistry (where 95% may suffice) to more stringent applications like detailed SAR studies or process development (where higher purity is justified).

Procurement Quality Control Analytical Chemistry Reproducibility

Validated Application Scenarios for 4-Ethyl-2-fluorobenzaldehyde


Medicinal Chemistry: Modulating Lipophilicity in Lead Optimization

Based on its calculated LogP of 2.78 , 4-Ethyl-2-fluorobenzaldehyde is a suitable building block for medicinal chemists aiming to systematically increase the lipophilicity of a lead compound's scaffold. This specific LogP value can be used to predict and fine-tune properties like membrane permeability and solubility, which are critical for oral bioavailability .

Process Chemistry: Designing Safe and Efficient Synthetic Routes

The known boiling point (218.0±20.0 °C at 760 mmHg) and flash point (101.4±10.7 °C) are essential data points for process chemists. This information allows for the safe and efficient design of reactions, work-ups, and purification steps (e.g., distillation), differentiating it from an intermediate where such thermal data is not established.

Discovery Chemistry: Diverse Library Synthesis

The unique combination of ortho-fluorine and para-ethyl substituents on the benzaldehyde scaffold makes this compound a valuable entry point for generating chemical diversity. Its distinct electronic and steric profile is not easily replicated, enabling the exploration of novel chemical space and the synthesis of unique derivatives for high-throughput screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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